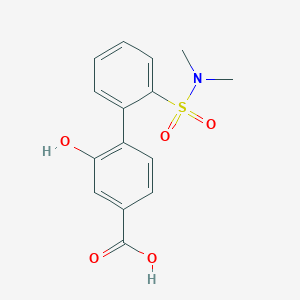
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid (4-DMSP) is an important organic compound in the field of pharmaceuticals and biochemistry. It is a derivative of benzoic acid and is used as a starting material in the synthesis of a variety of drugs and other compounds. 4-DMSP has been studied extensively for its biochemical and physiological effects and has been used in various laboratory experiments.
Applications De Recherche Scientifique
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, including antihistamines and anti-inflammatory agents. It has also been used in the synthesis of various organic compounds and polymers. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been utilized in the study of enzyme inhibition and the design of new drugs.
Mécanisme D'action
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By blocking the activity of COX, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% inhibits the production of prostaglandins, which are involved in a variety of physiological processes, including inflammation and pain.
Biochemical and Physiological Effects
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been studied extensively for its biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been shown to possess anti-allergic and antithrombotic activity. It has also been shown to possess antioxidant activity, which may be beneficial in the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is a useful compound for laboratory experiments due to its high yield and mild reaction conditions. Additionally, it is relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments, such as its relatively low solubility in water and its sensitivity to light.
Orientations Futures
The potential applications of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% are vast and there are many possible future directions for research. These include the development of new drugs based on its mechanism of action, the further exploration of its anti-inflammatory and antioxidant properties, and the development of new synthetic methods for its synthesis. Additionally, further research could be conducted on its biochemical and physiological effects and its potential therapeutic applications.
Méthodes De Synthèse
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is synthesized by a two-step procedure, beginning with the reaction of 4-methoxybenzoic acid and 2-N,N-dimethylsulfamoylphenyl bromide. This reaction produces the intermediate 4-(2-N,N-dimethylsulfamoylphenyl)-2-methoxybenzoic acid bromide, which is then hydrolyzed to yield the desired product. The reaction is conducted in the presence of a base such as sodium hydroxide and an organic solvent such as dimethylformamide. The reaction conditions are mild and the yield is high, making this a convenient and efficient method of synthesis.
Propriétés
IUPAC Name |
4-[2-(dimethylsulfamoyl)phenyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)15-7-5-4-6-12(15)11-8-9-13(16(18)19)14(10-11)22-3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTRVUUJZZRBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














